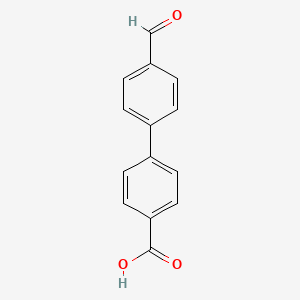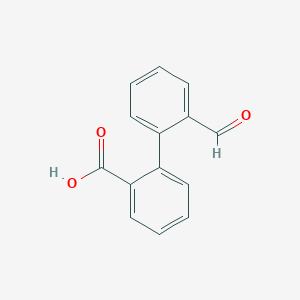![molecular formula C18H26N2O4 B1306223 4-[4-(Metoxicarbonil)bencil]piperazin-1-carboxilato de terc-butilo CAS No. 844891-11-8](/img/structure/B1306223.png)
4-[4-(Metoxicarbonil)bencil]piperazin-1-carboxilato de terc-butilo
Descripción general
Descripción
The compound tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential use in various therapeutic areas, including antibacterial, antifungal, and anthelmintic applications. The tert-butyl group is a common protecting group used in organic synthesis, particularly for carboxylic acids and amines.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including protection/deprotection strategies, amination, and condensation reactions. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves characterizations by FT-IR, NMR, and LCMS, followed by X-ray diffraction analysis to confirm the structures . Similarly, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate uses a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods highlight the importance of careful selection of reagents and conditions to achieve the desired piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using X-ray crystallography, which provides detailed information about the conformation and crystal packing of the molecules. For instance, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate shows that the piperazine ring adopts a chair conformation, and the molecule features intermolecular hydrogen bonds that link the molecules into chains . The molecular structure can significantly influence the biological activity and pharmacokinetic properties of the compound.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including condensation, substitution, and amination. These reactions are crucial for modifying the structure and enhancing the biological activity of the compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate is synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . The ability to perform such reactions allows for the generation of a diverse array of piperazine-based compounds for further biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their practical application in drug development. These properties are often determined using spectroscopic methods and elemental analysis. For instance, the synthesis and characterization of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provide typical bond lengths and angles, which are essential for understanding the reactivity and interaction of the compound with biological targets . The physical properties can also affect the compound's formulation and delivery as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Intermediario Farmacéutico
4-[4-(Metoxicarbonil)bencil]piperazin-1-carboxilato de terc-butilo: es un intermediario valioso en la síntesis farmacéutica. Se utiliza en la preparación de diversas moléculas biológicamente activas, incluidas posibles medicamentos. Por ejemplo, sirve como un intermediario clave en la síntesis de Vandetanib, un medicamento utilizado para tratar ciertos tipos de cáncer .
Actividad Biológica
Los compuestos que contienen el anillo de piperazina, como este, exhiben una amplia gama de actividades biológicas. Se han estudiado por sus propiedades antibacterianas y antifúngicas, mostrando actividad moderada contra microorganismos como Staphylococcus aureus y Escherichia coli . Esto los convierte en candidatos interesantes para futuras investigaciones en el desarrollo de nuevos agentes antimicrobianos.
Bloque de Construcción de Síntesis Química
Debido a sus características estructurales, este compuesto es un bloque de construcción versátil en la síntesis química. Se puede utilizar para crear una variedad de compuestos orgánicos novedosos, incluidos amidas, sulfonamidas y bases de Schiff. Estos derivados pueden explorarse entonces para diversos usos, desde la ciencia de los materiales hasta aplicaciones farmacéuticas adicionales .
Estudios Conformacionales
La estructura del compuesto permite estudios conformacionales interesantes. Su forma molecular y la capacidad de formar diferentes interacciones intermoleculares la convierten en objeto de investigación para comprender la dinámica e interacciones moleculares .
Descubrimiento de Fármacos
La incorporación del anillo de piperazina es una estrategia significativa en el descubrimiento de fármacos. La flexibilidad y la naturaleza polar del anillo de piperazina mejoran las interacciones con las macromoléculas biológicas, lo cual es crucial para el desarrollo de nuevos fármacos .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antibacterial activities against gram-positive and gram-negative strains .
Mode of Action
It’s known that piperazine derivatives can interact with various biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Biochemical Pathways
Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The compound’s molecular weight (33442) suggests it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Propiedades
IUPAC Name |
tert-butyl 4-[(4-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)13-14-5-7-15(8-6-14)16(21)23-4/h5-8H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMXNXMOUWFRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383740 | |
| Record name | tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
844891-11-8 | |
| Record name | 1,1-Dimethylethyl 4-[[4-(methoxycarbonyl)phenyl]methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)










![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)

